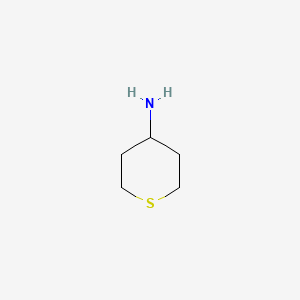

Tetrahydro-2H-thiopyran-4-amine

Description

Nomenclature and Structural Characteristics of the Tetrahydro-2H-thiopyran-4-amine Scaffold

IUPAC and Common Synonyms

The systematic naming of chemical compounds is crucial for clear and unambiguous communication in research and industry. According to the International Union of Pure and Applied Chemistry (IUPAC), the formal name for this compound is This compound . However, it is also known by several common synonyms, which are frequently encountered in chemical literature and databases. These include:

Thian-4-amine

Tetrahydrothiopyran-4-ylamine cymitquimica.com

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | Thian-4-amine, Tetrahydrothiopyran-4-ylamine |

| CAS Number | 21926-00-1 |

| Molecular Formula | C5H11NS guidechem.com |

| Molecular Weight | 117.21 g/mol guidechem.com |

Structural Features: Thiopyran Ring System with Amine Functionality

The core of this compound is the thiopyran ring system . This is a six-membered heterocyclic ring composed of five carbon atoms and one sulfur atom. cymitquimica.com In this specific molecule, the ring is saturated, meaning it contains only single bonds between its atoms, which is indicated by the "tetrahydro-" prefix in its name.

Attached to the fourth carbon atom of this ring is an amine functional group (-NH2) . cymitquimica.com This combination of a sulfur-containing heterocycle and a primary amine group is what defines the compound's chemical character and reactivity. The presence of the sulfur atom can influence the molecule's electronic properties and potential for interactions, while the amine group provides a site for hydrogen bonding and can act as a nucleophile or a base in chemical reactions. nih.gov

Isomeric and Stereochemical Considerations

Given the tetrahedral geometry of the carbon atoms in the saturated ring, stereoisomerism is a potential consideration for derivatives of this compound. While the parent compound itself does not have a chiral center, substitution on the ring or the amine group can introduce chirality, leading to the existence of enantiomers and diastereomers. The specific spatial arrangement of atoms, or stereochemistry, can be a critical factor in the biological activity of more complex molecules derived from this scaffold.

Significance of Cyclic Amines and Sulfur-Containing Heterocycles in Synthetic and Medicinal Chemistry

Role of Cyclic Amines as Pharmaceutical Building Blocks

Cyclic amines, where the nitrogen atom is part of a ring structure, are a cornerstone of medicinal chemistry. youtube.comorganic-chemistry.org Their incorporation into drug candidates is a common strategy employed by pharmaceutical scientists for several reasons. The cyclic nature of these amines can impart a degree of conformational rigidity to a molecule, which can lead to more selective binding to biological targets such as enzymes and receptors. nih.gov This can result in improved potency and a reduction in off-target effects.

Furthermore, the nitrogen atom in a cyclic amine can be a key point of interaction with biological macromolecules through hydrogen bonding. nih.gov It can also serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening and optimization. Many biologically active molecules and approved drugs contain cyclic amine structures, highlighting their importance in the development of new therapeutics. youtube.comnih.gov

Impact of Sulfur Heterocycles in Modulating Biological Activity

Sulfur-containing heterocycles are another privileged class of structures in drug discovery. nih.govbohrium.com The presence of a sulfur atom within a heterocyclic ring can significantly influence a molecule's physicochemical properties, such as its lipophilicity, polarity, and metabolic stability. nih.govtandfonline.com These properties are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Sulfur heterocycles are found in a wide array of medicinally active compounds and have been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The sulfur atom, with its various possible oxidation states (e.g., sulfide (B99878), sulfoxide, sulfone), offers a versatile tool for fine-tuning the electronic and steric properties of a molecule to optimize its interaction with a biological target. nih.govtandfonline.com The thiopyran ring in this compound is an example of such a scaffold that continues to be explored for its potential in medicinal chemistry. nih.gov

Overview of Research Trajectories and Potential Applications of this compound and its Derivatives

The inherent chemical properties of this compound have paved the way for its exploration in several key areas of research and development. Its derivatives have shown promise in a range of applications, from life-saving pharmaceuticals to innovative materials.

Pharmaceutical and Medicinal Chemistry

The scaffold of this compound is a valuable component in the design of novel therapeutic agents due to its ability to be incorporated into a variety of molecular architectures, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Detailed research has demonstrated the utility of this compound derivatives in several therapeutic areas:

Kinase Inhibitors: This class of drugs is crucial in cancer therapy and for treating inflammatory diseases. Derivatives of this compound have been investigated as inhibitors of several kinases. For instance, they have been incorporated into pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors, which may be beneficial in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). nih.govgoogle.com Furthermore, derivatives have been synthesized for the inhibition of the JAK family of kinases, which are implicated in cancer and autoimmune diseases. d-nb.info

Smoothened (Smo) Antagonists: The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to various cancers. This compound 1,1-dioxide has been used in the synthesis of 1,2,4-oxadiazole (B8745197) substituted piperidine (B6355638) and piperazine (B1678402) derivatives that act as Smoothened (Smo) antagonists, a key component of this pathway. ambeed.com

Antiviral Agents: Research has shown that N-methylthis compound 1,1-dioxide and its derivatives possess significant antiviral properties, particularly against herpes viruses. These compounds have demonstrated favorable pharmacokinetics and antiviral activity at low doses, presenting them as promising candidates for the development of new anti-herpesvirus drugs. tandfonline.com

GABAB Receptor Modulators: 4-Methylthis compound has been explored as a positive allosteric modulator of GABAB receptors, which are involved in various neurological functions. This suggests potential applications in treating neurological disorders. datapdf.com

Anticancer and Anti-inflammatory Properties: Derivatives of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide have been studied for their potential anticancer activity. One study indicated that such a derivative could enhance the effectiveness of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein responsible for drug efflux in cancer cells. researchgate.net Additionally, some derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. tandfonline.com

| Therapeutic Target/Application | Derivative Class/Compound | Key Research Finding | Potential Indication |

| Kinase Inhibition (IKK2) | Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamides | Inhibition of IKK2 activity. nih.govgoogle.com | Rheumatoid Arthritis, COPD nih.gov |

| Kinase Inhibition (JAK) | Imidazopyrrolopyridine derivatives | Inhibition of the JAK family of kinases. d-nb.info | Cancer, Autoimmune Diseases d-nb.info |

| Smoothened (Smo) Antagonism | 1,2,4-Oxadiazole substituted piperidines/piperazines | Antagonism of the Smoothened receptor. ambeed.com | Cancer ambeed.com |

| Antiviral | N-methylthis compound 1,1-dioxide | Activity against herpes viruses with good pharmacokinetics. tandfonline.com | Herpes Virus Infections tandfonline.com |

| GABAB Receptor Modulation | 4-Methylthis compound | Positive allosteric modulation of GABAB receptors. datapdf.com | Neurological Disorders datapdf.com |

| Anticancer (P-gp Inhibition) | 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivative | Inhibition of P-glycoprotein (P-gp) mediated drug efflux. researchgate.net | Enhancement of Chemotherapy researchgate.net |

| Anti-inflammatory | Tetrahydrothiopyran (B43164) derivatives | Inhibition of pro-inflammatory cytokines. tandfonline.com | Inflammatory Diseases tandfonline.com |

Agrochemical Development

The thiopyran ring is a structural motif that can confer valuable properties to molecules intended for agricultural use. Research has indicated that derivatives of this compound can serve as effective agents for crop protection.

Fungicide Development: A notable area of research is the synthesis of 3,5,6,8-Tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones from this compound precursors. Several compounds within this class have demonstrated significant fungicidal activity. For example, specific derivatives have shown up to 70% inhibition against the fungus Dothiorella gregaria at a concentration of 100 mg/L. tandfonline.com Another study on thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from precursors related to this compound, showed antifungal activity against Piricularia oryzae. nih.gov

Insecticide Potential: While specific examples are less detailed in publicly available research, the general disruption of metabolic processes in pests by thiopyran derivatives suggests their potential value in developing new insecticides. rsc.org

| Agrochemical Application | Derivative Class | Target Organism/Pest | Noteworthy Finding |

| Fungicide | 3,5,6,8-Tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones | Dothiorella gregaria | 70% inhibition at 100 mg/L for specific derivatives. tandfonline.com |

| Fungicide | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Antifungal activity demonstrated. nih.gov |

| Insecticide | Tetrahydro-2H-thiopyran derivatives | Urban mosquito larvae (Culex quinquefasciatus) | A derivative achieved 100% larval mortality at 20 µg mL−1. rsc.org |

Material Science Applications

The incorporation of this compound and its derivatives into polymers and other materials can enhance their physical and chemical properties.

Polymer Development: Research has explored the use of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in the development of polymers. Its inclusion in polymer matrices has been shown to improve mechanical properties and thermal degradation profiles, suggesting applications in creating more robust and heat-resistant materials. researchgate.net

Biotechnology and Enzyme Stabilization: In the field of biotechnology, derivatives of this compound have been investigated for their ability to stabilize enzymes. For instance, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has been shown to enhance the stability of certain enzymes under harsh conditions, which could increase their utility and shelf-life in industrial processes. researchgate.net The use of this compound in the biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases has also been reported, highlighting its role in biocatalysis. rug.nlrug.nl

Analytical Chemistry Reagent Applications

In analytical chemistry, derivatives of this compound have potential uses as reagents that facilitate the detection and quantification of other molecules.

Derivatizing Agent for Mass Spectrometry: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has been noted for its use as a derivatizing agent in mass spectrometry. Such agents are used to modify an analyte to improve its chromatographic behavior or to enhance its response in the detector, leading to improved detection methods. researchgate.net

Synthesis of Chemical Sensors: The broader class of thiopyran derivatives has been utilized in the development of chemical sensors. For example, spiropyran derivatives, which can be synthesized from precursors related to the thiopyran family, are used in optical sensing of metal ions and other molecules. magtech.com.cn

Structure

3D Structure

Propriétés

IUPAC Name |

thian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIXOLUIHUFDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329246 | |

| Record name | Tetrahydrothiopyran-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21926-00-1 | |

| Record name | Tetrahydrothiopyran-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydro 2h Thiopyran 4 Amine and Its Precursors

Classical Synthetic Routes to the Tetrahydrothiopyran-4-one Intermediate

The formation of the six-membered thiopyran ring containing a ketone at the 4-position is a critical step. Several classical methods have been established for this purpose.

A prevalent and high-yielding method for preparing Tetrahydro-4H-thiopyran-4-one involves the Dieckmann cyclization of a dialkyl 3,3'-thiodipropanoate, followed by decarboxylation. researchgate.netthieme-connect.de This two-step procedure is a reliable route for producing the thiopyranone precursor on a large scale. researchgate.net

The process begins with the intramolecular condensation of dimethyl 3,3'-thiobispropanoate using a base like sodium methoxide (B1231860) (NaOMe) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This reaction forms the β-keto ester intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. The subsequent step involves the hydrolysis and decarboxylation of this intermediate, typically by refluxing in aqueous sulfuric acid, to yield the final Tetrahydro-4H-thiopyran-4-one. researchgate.netthieme-connect.de This method has been reported to produce the desired ketone in yields greater than 75%. researchgate.net

Table 1: Two-Step Synthesis of Tetrahydro-4H-thiopyran-4-one from Dimethyl 3,3'-Thiobispropanoate

| Step | Reaction | Reagents & Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Dieckmann Cyclization | Dimethyl 3,3'-thiobispropanoate, NaOMe, THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | High |

Various cyclization strategies beyond the Dieckmann condensation have been developed to construct the thiopyran ring system.

One notable approach is the hetero-Diels-Alder reaction , a powerful tool for forming six-membered heterocycles. rsc.org In this thio-Diels-Alder variant, a thiocarbonyl compound (a thiodienophile), such as a thioketone, reacts with a conjugated diene in a [4+2] cycloaddition to form the thiopyran ring. rsc.org

Another method involves the double-conjugate addition of hydrogen sulfide (B99878) (H₂S) to divinyl ketones. researchgate.net This process synthesizes Tetrahydrothiopyran-4-one derivatives with substituents at the 3-position. The divinyl ketone starting materials are typically prepared in two steps from α-bromostyrene derivatives. researchgate.net The reaction of dicinnamylacetone with hydrogen sulfide is a specific example that yields cis-2r,6c-distyryltetrahydrothiopyran-4-one. researchgate.net

Table 2: Comparison of Selected Cyclization Strategies for Thiopyran Ring Synthesis

| Method | Key Reactants | Reaction Type | Description |

|---|---|---|---|

| Hetero-Diels-Alder | Diene + Thiodienophile (e.g., Thioketone) | [4+2] Cycloaddition | Forms the six-membered ring in a single, often stereoselective, step. rsc.org |

Alternative synthetic routes provide access to the Tetrahydrothiopyran-4-one core. A one-pot sequence involving a rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition has been developed. researchgate.net This method allows for the assembly of various S-heterocycles, including Tetrahydrothiopyran-4-ones, from β-tert-butylthio-substituted aldehydes and alkynes. The process first generates a β'-thio-substituted-enone intermediate, which then undergoes an intramolecular S-conjugate addition to furnish the thiopyranone ring. researchgate.net

Reductive Amination Strategies for the Amine Moiety Installation

Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine. wikipedia.orgfrontiersin.org This reaction is the final key step to transform Tetrahydrothiopyran-4-one into Tetrahydro-2H-thiopyran-4-amine. The process involves the reaction of the ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgyoutube.com This one-pot method is highly efficient and widely used. wikipedia.orgfrontiersin.org

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination. frontiersin.orgrsc.org This approach uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. rsc.orgacsgcipr.org

Commonly employed catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). wikipedia.orgacsgcipr.org The reaction couples the carbonyl compound (Tetrahydrothiopyran-4-one) with an amine source under a hydrogen atmosphere. rsc.org This method is valued for its sustainability and cost-effectiveness. rsc.org However, a significant challenge, especially in the synthesis of primary amines, is preventing over-alkylation to secondary or tertiary amines and avoiding the simple reduction of the ketone to an alcohol. rsc.org The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity for the desired primary amine. researchgate.net

Table 3: Catalysts for Reductive Amination via Hydrogenation

| Catalyst | Description | Key Features |

|---|---|---|

| Palladium (Pd/C) | A versatile and widely used catalyst for hydrogenation. wikipedia.org | Facilitates the reduction of imines under mild conditions with good selectivity. wikipedia.org |

| Platinum (Pt) | An active catalyst for hydrogenation reactions. | Effective for various reductive amination processes. frontiersin.org |

Hydride-based reducing agents are frequently used for reductive amination due to their selectivity and mild reaction conditions. acsgcipr.orgorganicreactions.org These reagents can selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): While a powerful agent for reducing ketones, NaBH₄ can be used for reductive amination. organic-chemistry.orgmasterorganicchemistry.com However, its reactivity can lead to the undesired reduction of the starting ketone, potentially lowering the yield of the amine. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a more selective and commonly used alternative to NaBH₄ for reductive amination. wikipedia.orgmasterorganicchemistry.com It is less reactive and more stable in weakly acidic conditions, which favor imine formation. This allows it to selectively reduce the imine intermediate without significantly affecting the ketone starting material. youtube.commasterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often abbreviated as STAB, this is another mild and highly selective reagent for reductive amination. wikipedia.orgorganic-chemistry.org It is particularly effective and has become a preferred reagent, offering a non-toxic alternative to cyanoborohydride. organic-chemistry.orgmasterorganicchemistry.com

Table 4: Comparison of Common Hydride Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Selectivity | Comments |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Moderate | Can also reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | High | Selectively reduces the imine intermediate; stable in mild acid. wikipedia.orgmasterorganicchemistry.com |

Advanced and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. The synthesis of this compound is no exception, with research focusing on catalytic and continuous flow processes to improve sustainability and scalability.

Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of chiral molecules, offering alternatives to traditional metal-based catalysts.

Organocatalytic Domino Reactions:

Organocatalytic domino reactions, also known as cascade reactions, allow for the construction of complex molecular architectures from simple starting materials in a single pot, minimizing waste and purification steps. nih.govnih.govyoutube.com The synthesis of substituted tetrahydropyrans and thiopyrans can be achieved through such domino sequences. For instance, a Michael addition-hemiaminalization sequence, catalyzed by a Jørgensen-Hayashi catalyst, can produce tetrahydropyridin-2-ols. nih.gov A similar strategy could be envisioned for the synthesis of a substituted this compound precursor.

A plausible organocatalytic approach to a precursor of this compound could involve the domino Michael-hemiacetalization reaction of a suitable α,β-unsaturated thio-ketone or -aldehyde with a nitrogen-containing nucleophile, catalyzed by a chiral secondary amine or a squaramide-based catalyst. nih.gov

Biocatalytic Reductive Amination:

Biocatalysis offers a highly selective and environmentally friendly route to chiral amines. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov The asymmetric synthesis of this compound can be achieved via the reductive amination of the corresponding ketone, tetrahydro-2H-thiopyran-4-one. This transformation can be catalyzed by enzymes such as transaminases or imine reductases.

The process involves the enzymatic conversion of the ketone to an imine intermediate, followed by its reduction to the desired amine. rsc.org This method is particularly advantageous for producing enantiomerically pure amines, which is crucial for the development of chiral drugs. nih.govresearchgate.net The use of whole-cell catalysts or isolated enzymes can be tailored to achieve high conversion rates and stereoselectivity. rsc.org

Flow chemistry has gained significant traction in both academia and the pharmaceutical industry due to its numerous advantages over traditional batch processing. ethernet.edu.etsci-hub.sersc.orgorganic-chemistry.orgacs.org These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater scalability and reproducibility. rsc.orgorganic-chemistry.org

The synthesis of heterocyclic amines is well-suited for flow chemistry applications. Continuous flow reactors, such as plug flow reactors (PFRs) or packed-bed reactors, can be employed for the synthesis of this compound. organic-chemistry.org A potential flow process could involve the continuous feeding of tetrahydro-2H-thiopyran-4-one and an ammonia (B1221849) source into a heated reactor containing a packed bed of a hydrogenation catalyst. The product stream would then be collected, and the desired amine isolated. This approach allows for precise control over reaction parameters, leading to higher yields and purity. acs.org

Synthesis of Oxidized Forms: this compound 1,1-Dioxide and Derivatives

The oxidation of the sulfur atom in the thiopyran ring to a sulfone significantly alters the compound's electronic and physical properties, making the resulting this compound 1,1-dioxide a valuable intermediate in its own right. nih.govuni.lu

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis, with numerous reagents and protocols available. jchemrev.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net The choice of oxidant and reaction conditions is crucial to achieve a clean and selective conversion to the sulfone without over-oxidation or side reactions.

Commonly used oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂): Often used in combination with a catalyst such as molybdenum or tungsten salts. researchgate.net

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose.

Potassium peroxymonosulfate (B1194676) (Oxone®): A versatile and environmentally friendly oxidant. jchemrev.com

Sodium periodate (B1199274) (NaIO₄): Can be used for selective oxidation.

For the synthesis of this compound 1,1-dioxide, a solution of this compound in a suitable solvent would be treated with the chosen oxidizing agent under controlled temperature conditions to afford the desired sulfone. jchemrev.comorganic-chemistry.org

This compound 1,1-dioxide serves as a versatile building block in medicinal chemistry. nih.govuni.lu The introduction of the sulfone group can enhance the polarity and hydrogen bonding capabilities of the molecule, which can be advantageous for improving pharmacokinetic properties. The amine functionality provides a handle for further derivatization, allowing for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Patents involving this compound suggest its use as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its rigid, non-planar structure can be used to explore chemical space in drug discovery programs. Precursors such as Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide and Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide are also commercially available, providing alternative starting points for the synthesis of various sulfone derivatives. sigmaaldrich.combldpharm.com

Synthesis of Key Derivatives and Analogues

The amine group of this compound is a key functional handle for the synthesis of a diverse array of derivatives. These derivatives are often explored in the context of developing new therapeutic agents.

The synthesis of N-substituted derivatives can be readily achieved through standard N-alkylation or N-acylation reactions. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding N-alkylated amine. Similarly, reaction with an acyl chloride or anhydride (B1165640) will produce the N-acylated derivative.

More complex derivatives can be synthesized through multi-component reactions or by constructing heterocyclic rings onto the amine functionality. For example, a one-pot four-component reaction has been reported for the synthesis of substituted 4H-thiopyrans. nih.gov Similar strategies could be adapted to synthesize complex derivatives of this compound.

Furthermore, the thiopyran ring itself can be further functionalized. For example, a series of 2,4,4,6-tetraphenyl-4H-thiopyrans with various substituents have been prepared. researchgate.net The synthesis of functionalized thiophene (B33073) and thiopyran derivatives bearing phosphonate (B1237965) groups has also been reported. tandfonline.com The development of highly diastereoselective methods for the synthesis of tetrahydroquinoline derivatives from substituted para-quinone methides highlights the potential for creating complex fused ring systems. nih.gov These examples showcase the versatility of the thiopyran scaffold in generating a wide range of analogues for biological evaluation.

N-Substituted Tetrahydro-2H-thiopyran-4-amines

The introduction of substituents to the nitrogen atom of this compound is most commonly achieved through reductive amination of its precursor, tetrahydro-4H-thiopyran-4-one. This versatile reaction allows for the formation of a wide array of N-substituted derivatives by reacting the ketone with a primary or secondary amine in the presence of a reducing agent.

Reductive amination proceeds via the initial formation of a Schiff base or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and tolerance of various functional groups. youtube.comyoutube.com The reaction conditions are generally mild, often carried out at room temperature in solvents like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH). organic-chemistry.org

For instance, the reaction of tetrahydro-4H-thiopyran-4-one with a primary amine, such as benzylamine, in the presence of a suitable reducing agent, would yield N-benzyl-tetrahydro-2H-thiopyran-4-amine. The general scheme for this transformation is depicted below:

Figure 1: General scheme for the reductive amination of tetrahydro-4H-thiopyran-4-one.

A range of primary and secondary amines can be utilized in this reaction, leading to a diverse library of N-substituted products. The choice of the amine component is crucial in tailoring the properties of the final compound for specific applications.

Table 1: Examples of Reductive Amination for the Synthesis of N-Substituted Tetrahydro-2H-thiopyran-4-amines

| Amine Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzylamine | NaBH(OAc)₃ | Dichloromethane | N-Benzyl-tetrahydro-2H-thiopyran-4-amine |

| Aniline | NaBH₃CN | Methanol | N-Phenyl-tetrahydro-2H-thiopyran-4-amine |

| Methylamine (B109427) | H₂/Pd-C | Ethanol | N-Methyl-tetrahydro-2H-thiopyran-4-amine |

Spirocyclic Analogues and Related Structures

The construction of spirocyclic systems incorporating the this compound moiety is a more complex synthetic challenge that often involves multi-component reactions or sequential cyclization strategies. nih.govnih.gov These intricate three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.

One approach to synthesizing spirocyclic analogues involves utilizing tetrahydro-4H-thiopyran-4-one as a key building block. For example, a one-pot, five-component reaction has been reported for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives. nih.gov This reaction involves the condensation of a primary amine, carbon disulfide, malononitrile, and an isatin (B1672199) derivative in the presence of a base. nih.gov While this example results in a spiro-thiopyran, the core principle of using a thiopyranone in a multi-component reaction to generate a spirocycle is a valuable strategy.

Another strategy involves the synthesis of spiro-hydantoin and thiohydantoin derivatives. While direct synthesis from this compound is not explicitly detailed, the general methodology for creating spiro-fused hydantoins from cyclic amines provides a viable synthetic route. nih.gov This would typically involve the reaction of this compound with a cyanate (B1221674) or isothiocyanate, followed by cyclization.

Furthermore, the synthesis of spiro[piperidine-4,4'-thiopyran] derivatives highlights another important class of spirocyclic analogues. These can be prepared through various synthetic strategies, often involving the construction of one ring onto the pre-existing other. whiterose.ac.uk For instance, a substituted piperidine (B6355638) could be reacted with a suitable precursor to form the thiopyran ring, or vice versa.

A specific example of spirocycle formation from a related thiopyran derivative involves the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, which yields derivatives of a new spiro system, 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. This demonstrates the utility of functionalized thiopyranones in constructing spirocyclic frameworks.

Table 2: Examples of Synthetic Strategies for Spirocyclic Analogues

| Spirocyclic System | Synthetic Approach | Key Reactants |

|---|---|---|

| Spirooxindole-annulated thiopyrans | One-pot, five-component reaction | Primary amine, carbon disulfide, malononitrile, isatin derivative |

| Spiro-hydantoin thiopyrans | Bucherer-Bergs or related reactions | Tetrahydro-4H-thiopyran-4-one, cyanide, ammonium (B1175870) carbonate |

| Spiro[piperidine-4,4'-thiopyran]s | Multi-step synthesis | Tetrahydro-4H-thiopyran-4-one and piperidine derivatives |

| 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones | Cyclocondensation | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols |

These synthetic methodologies provide access to a diverse range of this compound derivatives, enabling the exploration of their chemical and biological properties.

Chemical Reactivity and Derivatization of Tetrahydro 2h Thiopyran 4 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it an effective nucleophile and a base. This allows it to readily participate in reactions with a variety of electrophiles, leading to the formation of a diverse array of derivatives.

The primary amine group of Tetrahydro-2H-thiopyran-4-amine can act as a potent nucleophile, displacing leaving groups on other molecules. A particularly important class of this reaction is nucleophilic aromatic substitution (SNAr), where the amine attacks an electron-deficient aromatic or heteroaromatic ring that is substituted with a good leaving group (e.g., a halogen). For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group.

This reactivity is especially pronounced with highly electron-deficient heteroaromatic systems like halopyridines, where ring nitrogen atoms facilitate the stabilization of the negative charge in the intermediate Meisenheimer complex. The reaction typically involves the addition of the amine to the aromatic ring, followed by the elimination of the leaving group, thereby restoring aromaticity.

An analogous reaction has been demonstrated in a patent, where 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile reacts with 2,3,6-trifluoropyridine in DMSO with triethylamine as a base at 105 °C. The amine displaces one of the fluorine atoms on the pyridine ring. Given the similar nucleophilicity of the amine group, this compound is expected to undergo similar SNAr reactions.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction This table is based on an analogous reaction of a similar aminopyran derivative.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | 2,3,6-Trifluoropyridine | DMSO, Triethylamine, 105°C, 18h | N-substituted pyridinamine |

As a primary amine, this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct (e.g., HCl), yields stable N-acyl derivatives (amides). The formation of N-acetyl and N-benzoyl amides of the thiopyran scaffold is well-documented, confirming this reactivity.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction produces the corresponding sulfonamide. Various catalysts, such as indium(III) or ytterbium(III) salts, can facilitate the sulfonylation of less reactive amines.

Table 2: Common Acylation and Sulfonylation Reactions

| Amine Reactant | Electrophile | Reagent/Catalyst | Product Class |

|---|---|---|---|

| This compound | Acetyl Chloride | Triethylamine | N-Acetamide |

| This compound | Benzoyl Chloride | Pyridine | N-Benzamide |

| This compound | p-Toluenesulfonyl Chloride | Indium(III) triflate | N-Tosylated Sulfonamide |

Amide formation, as described in the previous section, is a primary example of derivatization at the amine functionality. Beyond simple acylation, the amine group is a key precursor for the synthesis of ureas and carbamates.

Ureas are typically synthesized by reacting the amine with an isocyanate. The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of an N,N'-disubstituted urea. Alternatively, amines can be reacted with phosgene or its safer equivalents, like carbonyldiimidazole (CDI), to generate an intermediate that subsequently reacts with another amine. The reaction of an amine with a phenyl carbamate in DMSO is another mild and efficient method for urea synthesis.

Carbamates can be prepared by treating this compound with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. Another common method involves the reaction of the amine with carbon dioxide and an alkyl halide, often catalyzed by a base like cesium carbonate. These reactions result in the formation of N-substituted carbamate esters.

The reaction of this compound with alkyl halides leads to N-alkylation. As a primary amine, it can undergo successive alkylations. The initial reaction with one equivalent of an alkyl halide produces a secondary amine. This product, being nucleophilic itself, can then compete with the starting material and react with another molecule of the alkyl halide to form a tertiary amine.

This stepwise alkylation process can continue. The resulting tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt, a process known as quaternization. In this final step, the nitrogen atom bears four carbon substituents and a permanent positive charge. The existence of N-alkylated derivatives, such as N-(2-((Tetrahydro-2H-thiopyran-4-yl)amino)ethyl)acetamide, confirms the susceptibility of the primary amine to alkylation.

Table 3: Stepwise N-Alkylation Pathway

| Starting Material | Alkylating Agent | Product Class |

|---|---|---|

| This compound (Primary) | R-X | N-Alkylthis compound (Secondary) |

| N-Alkylthis compound (Secondary) | R-X | N,N-Dialkylthis compound (Tertiary) |

| N,N-Dialkylthis compound (Tertiary) | R-X | N,N,N-Trialkyltetrahydro-2H-thiopyran-4-aminium salt (Quaternary) |

Reactions Involving the Sulfur Heterocycle

The sulfur atom in the thiopyran ring, being in a lower oxidation state, is susceptible to oxidation. This provides a route to modify the electronic and steric properties of the heterocyclic core.

The sulfide (B99878) moiety of the thiopyran ring can be oxidized to form either a sulfoxide or a sulfone. This transformation is a common strategy in medicinal chemistry to modulate properties such as solubility and hydrogen bonding capacity.

The oxidation typically proceeds in a stepwise manner. Milder oxidizing conditions or the use of a stoichiometric amount of the oxidant can allow for the isolation of the intermediate sulfoxide. However, sulfoxides are themselves susceptible to further oxidation, and the use of stronger oxidants or an excess of the reagent often leads to the formation of the corresponding sulfone, where the sulfur atom is in its highest oxidation state. The sulfone derivative, 4-amino-tetrahydro-thiopyran-1,1-dioxide, is a known compound, confirming the feasibility of this oxidation.

A wide variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the selectivity between the sulfoxide and sulfone.

Table 4: Common Reagents for Sulfide Oxidation

| Oxidizing Agent | Typical Conditions | Common Product(s) | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst (e.g., Tungstate) | Sulfoxide and/or Sulfone | Stoichiometry control can favor sulfoxide. |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), low temperature | Sulfoxide and/or Sulfone | Excess m-CPBA leads to the sulfone. |

| Sodium Periodate (B1199274) (NaIO₄) | Methanol (B129727)/Water | Sulfoxide | Generally selective for sulfoxide formation. |

| Potassium Peroxymonosulfate (B1194676) (Oxone®) | Methanol/Water | Sulfone | A powerful oxidant that typically yields the sulfone. |

| Davis's Oxaziridine | Aprotic solvent | Sulfoxide | Known for chemoselective oxidation to the sulfoxide. |

Reactions at Alpha-Carbons to Sulfur

The carbon atoms adjacent (alpha) to the sulfur in the tetrahydrothiopyran (B43164) ring are activated towards certain types of reactions. This reactivity stems from the ability of the sulfur atom to stabilize adjacent intermediates. One of the most notable transformations involving the α-carbon is the Pummerer rearrangement, which provides a pathway to functionalize this position. wikipedia.org

The classical Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether using an activating agent like acetic anhydride (B1165640). wikipedia.org While this reaction is broadly applicable to alkyl sulfoxides, its application to thiopyran derivatives has been explored, leading to significant structural modifications. For the tetrahydrothiopyran system, this reaction would typically proceed through the following steps:

Oxidation: The sulfide (the sulfur atom in the thiopyran ring) is first oxidized to a sulfoxide.

Activation: The sulfoxide oxygen is activated by an electrophile, commonly an acid anhydride such as trifluoroacetic anhydride (TFAA).

Rearrangement: An elimination-addition sequence occurs, forming a thionium ion intermediate. This highly electrophilic species is then trapped by a nucleophile. manchester.ac.uk

In a study involving 2-(p-Tolylsulfanyl)-2-trifluoromethyl-3,6-dihydro-2Н-thiopyran 1-oxides, treatment with trifluoroacetic anhydride induced a vinylogous Pummerer reaction. Instead of reacting at the typical α-position, the functionalization occurred at the γ-position due to the conjugated system, yielding 2-(p-tolylsulfanyl)-4-trifluoroacetoxy-2-trifluoromethyl-3,4-dihydro-2Н-thiopyrans. scispace.comosi.lv This demonstrates that the Pummerer reaction and its variants are powerful tools for introducing functionality into the thiopyran ring structure.

Another potential reaction at the alpha-carbon is alkylation. However, direct alkylation of the corresponding ketone, tetrahydro-4H-thiopyran-4-one, via standard enolate chemistry has been shown to be challenging. These conditions can promote a facile ring-opening through β-sulfur elimination. researchgate.net Despite this challenge, successful catalytic, enantioselective decarboxylative allylic alkylation of 4-thiopyranones has been reported to create α-quaternary centers, indicating that with the right methodology, functionalization at this position is achievable. researchgate.net

Ring Opening and Rearrangement Reactions

The tetrahydrothiopyran ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often initiated by reactions at the sulfur atom or its adjacent carbons.

Ring Opening: As mentioned previously, attempts to form an enolate at the α-carbon of tetrahydro-4H-thiopyran-4-one can lead to ring fragmentation through β-elimination. researchgate.net A similar ring-opening pathway has been proposed for 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. Upon oxidation of the ring's sulfur atom, a β-syn elimination can occur, which regenerates the diarylideneacetone precursor, effectively opening the heterocyclic ring. nih.gov This reactivity highlights a potential prodrug strategy, where the cyclic thiopyran masks a biologically active Michael acceptor, releasing it upon metabolic oxidation. nih.gov

Ring Contraction: Rearrangements that alter the ring size are also known for thiopyran systems. A notable example is a ring contraction observed during a Pummerer-type reaction. When 4-acetoxy-2-trifluoromethyl-3,4-dihydro-2Н-thiopyran 1-oxides were treated with acetic anhydride and boron trifluoride etherate, a Pummerer addition reaction occurred that resulted in a ring contraction. The six-membered dihydrothiopyran ring was converted into a five-membered thiolane (tetrahydrothiophene) ring, specifically forming 3-acetoxy-2-diacetoxymethyl-5-(trifluoromethyl)thiolanes. scispace.comosi.lv This transformation underscores the complex reaction pathways available to activated thiopyran derivatives.

| Reaction Type | Initiating Condition | Reactant Type | Product Type | Reference |

| Ring Opening | Base (for enolate formation) | Tetrahydro-4H-thiopyran-4-one | Acyclic thioether | researchgate.net |

| Ring Opening | S-Oxidation | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Diarylidieneacetone | nih.gov |

| Ring Contraction | Pummerer Reaction (Ac₂O, BF₃·OEt₂) | Dihydro-2H-thiopyran 1-oxide | Substituted Thiolane | scispace.comosi.lv |

Stereoselective Transformations and Chiral Derivatization

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality influences biological activity or material properties. This can be achieved through diastereoselective and enantioselective methods.

Diastereoselective Synthesis of Derivatives

Diastereoselectivity in the synthesis of substituted tetrahydrothiopyrans has been successfully achieved, particularly for derivatives of the corresponding ketone. Phase-transfer catalysis has been employed for the efficient synthesis of both cis and trans isomers of 2,6-diaryltetrahydrothiopyran-4-ones. researchgate.net These methods allow for the controlled installation of substituents on the ring with a high degree of diastereomeric excess on both laboratory and preparative scales. researchgate.net

Similarly, novel diastereoselective methods have been developed to synthesize 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their corresponding sulfoxides from diarylideneacetones. nih.gov The stereochemistry of the resulting products is controlled during the cyclization reaction, leading to specific diastereomers. These strategies, while demonstrated on the ketone, establish that the tetrahydrothiopyran scaffold is amenable to high levels of diastereocontrol, which could be applied to syntheses starting from or leading to derivatives of this compound.

| Method | Substrates | Products | Key Feature | Reference |

| Phase-Transfer Catalysis | Divinyl ketones, Na₂S | cis- and trans-2,6-Diaryltetrahydrothiopyran-4-ones | High diastereomeric excess, scalable | researchgate.net |

| Cyclization | Diarylidieneacetones | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones | Controlled introduction of substituents | nih.gov |

Enantioselective Transformations

Enantioselective reactions provide a means to synthesize specific enantiomers of chiral tetrahydrothiopyran derivatives. For the related 4-thiopyranone system, a catalytic, enantioselective decarboxylative allylic alkylation has been developed. This reaction successfully creates challenging α-quaternary stereocenters with high yields (up to 92%) and excellent enantiomeric excess (up to 94% ee). researchgate.net

For this compound itself, which is a chiral primary amine, standard chiral derivatization techniques can be used to separate its enantiomers or to synthesize enantiopure derivatives. Chiral derivatizing agents (CDAs) react with the amine to form diastereomers that can be separated using achiral chromatography.

Commonly used CDAs for primary amines include:

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with the amino group to yield stable diastereomers. nih.gov

o-Phthalaldehyde (OPA) with Chiral Thiols: In the presence of a chiral thiol like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), OPA reacts with primary amines to form fluorescent, diastereomeric isoindole derivatives. nih.govresearchgate.net

Chiral Acid Chlorides: Reagents such as (S)-(-)-N-(p-toluenesulfonyl)-prolyl chloride can react with the amine to form diastereomeric amides.

These methods are fundamental for accessing enantiomerically pure forms of this compound and its derivatives, which is essential for stereospecific synthesis and biological studies.

Applications in Medicinal Chemistry and Drug Discovery

Tetrahydro-2H-thiopyran-4-amine as a Core Scaffold for Bioactive Compounds

The inherent properties of the tetrahydrothiopyran (B43164) ring system allow for its incorporation into more complex molecules, potentially enhancing their efficacy and pharmacological profiles.

This compound serves as a foundational component in the development of pharmaceuticals aimed at modulating neurotransmitter systems. chemimpex.com Its structure is particularly suited for creating compounds that target neurological disorders. chemimpex.com The modulation of biogenic amine neurotransmitters like serotonin (B10506) and dopamine (B1211576) is a key strategy in treating various psychiatric and neurodegenerative diseases. nih.govnih.govtmc.edumdpi.com By incorporating the tetrahydrothiopyran moiety, medicinal chemists can design molecules with the potential to interact with specific receptors or transporters within the central nervous system, thereby influencing neuronal signaling pathways. chemimpex.com

The utility of this compound extends to its role as a building block in the broader design of new therapeutic agents. chemimpex.com Its structural features are advantageous for modifying existing drug molecules, with the goal of improving therapeutic efficacy or reducing side effects. chemimpex.com The thiopyran nucleus is an integral component of various pharmaceutical agents and natural products known for a wide spectrum of physiological functions. rsc.org Derivatives of thiopyran have been investigated for numerous potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties, highlighting the importance of this scaffold in drug discovery. rsc.org For instance, the design of selective CDK9 inhibitors as anti-cancer agents has involved the synthesis of complex molecules where core heterocyclic structures are paramount for biological activity. cardiff.ac.uk

Biological Activity Profiles of Derivatives

Chemical modification of the this compound scaffold has yielded a variety of derivatives with significant biological activities, including antimicrobial, cytotoxic, and antiviral properties.

Derivatives of this compound have demonstrated notable antimicrobial activity. nih.govresearchgate.net Combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing the tetrahydro-4(2H)-thiopyranyl ring have been synthesized and evaluated. nih.govresearchgate.net Several of these compounds were identified as potent antibacterial agents, showing enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net

Other research has focused on bicyclopyrazolone derivatives synthesized from methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. These compounds were tested against a panel of bacteria and fungi, demonstrating a broad spectrum of activity. researchgate.net The inherent antimicrobial potential of the thiopyran ring system makes it a promising area for the development of novel antibiotics. rsc.org

Table 1: Antimicrobial Activity of Tetrahydro-2H-thiopyran Derivatives

| Derivative Class | Target Microorganism | Result |

|---|---|---|

| Phenyloxazolidinones | Haemophilus influenzae | Enhanced antibacterial activity nih.govresearchgate.net |

| Phenyloxazolidinones | Moraxella catarrhalis | Enhanced antibacterial activity nih.govresearchgate.net |

| Bicyclopyrazolones | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed researchgate.net |

| Bicyclopyrazolones | Bacillus subtilis (Gram-positive) | Antibacterial activity observed researchgate.net |

| Bicyclopyrazolones | Escherichia coli (Gram-negative) | Antibacterial activity observed researchgate.net |

| Bicyclopyrazolones | Pseudomonas aeruginosa (Gram-negative) | Antibacterial activity observed researchgate.net |

| Bicyclopyrazolones | Candida albicans (Fungus) | Antifungal activity observed researchgate.net |

The anticancer potential of thiopyran derivatives has been a significant area of investigation. rsc.org Various synthesized derivatives have shown cytotoxic effects against a range of human tumor cell lines. researchgate.netnih.gov For example, novel thiophene (B33073), thieno[2,3-b]pyridine, and pyran derivatives synthesized from a tetrahydrobenzo[b]thiophene precursor exhibited optimal cytotoxic effects against multiple cancer cell lines, including those for gastric, colon, liver, and breast cancer. researchgate.netnih.gov

One study identified a bis-oxidized thiopyran derivative, labeled S-16, as a particularly promising compound for treating non-small cell lung cancer. rsc.org This compound demonstrated potent inhibitory activity against A549, H1975, and MCF-7 cancer cells and was shown to induce apoptosis. rsc.org The structure-activity relationship of these compounds suggests that the thiopyran nucleus, often combined with bulky hydrophobic groups, is a key contributor to their antitumor activity. rsc.org

Table 2: Cytotoxic Activity of Select Thiopyran Derivatives

| Derivative | Cancer Cell Line | Activity Measurement | Reported Value (µM) |

|---|---|---|---|

| Compound 3 | MCF-7 (Breast) | GI₅₀ | 0.30 core.ac.uk |

| Compound 5 | NCI-H460 (Lung) | GI₅₀ | 3.1 core.ac.uk |

| Compound 5 | SF-268 (CNS) | GI₅₀ | 1.96 core.ac.uk |

| Compound S-16 | A549 (Lung) | IC₅₀ | 4 rsc.org |

| Compound S-16 | H1975 (Lung) | IC₅₀ | 3.14 rsc.org |

| Compound S-16 | MCF-7 (Breast) | IC₅₀ | 0.62 rsc.org |

| Compound 4d | HCT-116 (Colorectal) | IC₅₀ | 75.1 nih.gov |

| Compound 4k | HCT-116 (Colorectal) | IC₅₀ | 85.88 nih.gov |

The thiopyran scaffold is also being explored for its antiviral properties. rsc.org A notable example is the development of 4'-thio-2'-deoxyuridines, which are nucleoside analogues where the oxygen in the furanose ring is replaced by sulfur, creating a tetrahydrothiophene ring, a related five-membered sulfur-containing heterocycle. These compounds have shown significantly higher anti-herpes simplex virus (HSV) activity compared to their oxygen-containing counterparts. nih.gov

The mechanism of action for these 4'-thio nucleosides involves preferential phosphorylation by the viral thymidine (B127349) kinase (TK) in HSV-infected cells. nih.gov They are subsequently converted to their triphosphate form and incorporated into the viral DNA. Once incorporated, they act as more effective inhibitors of viral DNA synthesis, partly because they are not recognized and removed by viral uracil-DNA glycosylase. nih.gov

Enzyme Activity and Protein Interaction Studies

Derivatives of the tetrahydro-2H-thiopyran scaffold have been investigated for their interactions with various enzymes and proteins, revealing potential mechanisms of action and therapeutic targets.

One area of investigation is in the development of anti-kinetoplastidal agents. A study on a series of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, which are structurally related to this compound, demonstrated significant in vitro activity against parasitic protozoa such as Trypanosoma and Leishmania species. The proposed mechanism of action for these compounds involves a cascade of redox reactions that interfere with the trypanothione system, a critical pathway for parasite survival. nih.gov The tetrahydro-thiopyran-4-one core in these molecules acts as a prodrug, which, upon S-oxidation, can regenerate diarylideneacetones that are potent Michael acceptors. These acceptors can then react with biological dithiols like trypanothione, leading to parasite death. nih.gov

While direct enzymatic inhibition data for this compound itself is not extensively documented in publicly available literature, its utility as a scaffold in compounds designed to study enzyme activity and protein interactions is recognized. chemimpex.com For instance, azinane-triazole-based derivatives have been synthesized and evaluated as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets in Alzheimer's disease and diabetes mellitus. nih.gov The incorporation of cyclic amine structures is a common strategy in the design of such inhibitors, and the this compound moiety represents a valuable variant in this class.

The table below summarizes the in vitro activity of selected 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives against various kinetoplastids, highlighting the potential of this scaffold in targeting parasitic enzymes and proteins. nih.gov

| Compound | Structure | hMRC-5 CC50 (µM) | T. cruzi IC50 (µM) | T. b. brucei IC50 (µM) | L. infantum IC50 (µM) |

| 1p | 2,6-bis(4-chlorophenyl) | 1.0 | ≤0.3 | ≤0.3 | 1.0 |

| 1w | 2-(4-chlorophenyl)-6-(4-methoxyphenyl) | 1.9 | 0.3 | 0.03 | 0.4 |

| 1x | 2-(4-chlorophenyl)-6-(pyridin-2-yl) | 1.1 | 0.9 | ≤0.3 | 1.0 |

| 1y | 2,6-bis(pyridin-2-yl) | 1.1 | ≤0.3 | ≤0.3 | 1.0 |

CC50: cytotoxic concentration causing 50% cell death. IC50: inhibitory concentration causing 50% parasite growth inhibition.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

The biological activity of derivatives of the tetrahydro-2H-thiopyran core is significantly influenced by the nature and position of various substituents. For example, in a series of pyrimidine-2,4-dione derivatives linked to a 2H-thiopyran moiety, the substituents on the thiopyran ring were found to be critical for their antimicrobial and cytotoxic activities. researchgate.net The compound 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione demonstrated the lowest minimum inhibitory concentration (MIC) value of 8 µg/mL against a range of bacteria and an even more potent MIC of 0.25 µg/mL against Candida albicans. researchgate.net In contrast, the presence of a 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione led to high activity against HeLa cancer cell lines, with a GI50 of 0.03 µM. researchgate.net These findings underscore the profound impact of aryl substituents on the biological activity profile of the thiopyran scaffold.

In a different study focusing on tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis, while the core was different, the exploration of substituents on a cyclic system provides analogous insights into SAR. nih.gov The study systematically varied groups to explore the effects of steric bulk, electronics, and lipophilicity on antimycobacterial activity. nih.gov Similarly, for ketamine ester analogues, the position of substituents on the aromatic ring was found to significantly affect their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com These examples from related fields highlight the importance of substituent effects in modulating the biological efficacy of small molecules and provide a framework for the rational design of novel this compound derivatives.

The following table presents the antimicrobial activity of selected 2H-thiopyran derivatives, illustrating the influence of different substituents on their efficacy. researchgate.net

| Compound | Substituent R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| A | 2,6-di(furan-2-yl) | 8 | 8 | 0.25 |

| B | 2,6-bis(4-hydroxyphenyl) | >128 | >128 | 64 |

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve a compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov The this compound moiety can be considered a bioisostere of other cyclic amines such as piperidine (B6355638) and aminotetrahydropyran. The replacement of a carbon or oxygen atom with sulfur in the ring can lead to subtle changes in bond angles, bond lengths, lipophilicity, and metabolic stability, which can be exploited in drug design. acs.org For example, the pentafluorosulfanyl amine (N–SF5) group has been proposed as a bioisostere for N-tBu and N-CF3 groups to enhance pharmacokinetic profiles. acs.org Similarly, heterocyclic rings like triazoles and oxadiazoles are often used as bioisosteric replacements for amide bonds to improve metabolic stability. drughunter.com The strategic application of the this compound scaffold as a bioisosteric replacement for other cyclic amines could lead to the discovery of novel drug candidates with improved properties.

The table below provides a comparison of some key computed properties of this compound and its oxygen analogue, Tetrahydro-2H-pyran-4-amine, illustrating their potential for bioisosteric replacement.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |

| This compound | C₅H₁₁NS | 117.21 | 0.8407 | 26.02 |

| Tetrahydro-2H-pyran-4-amine | C₅H₁₁NO | 101.15 | - | 38.3 |

Target Identification and Mechanism of Action Studies

Identifying the molecular target of a bioactive compound and elucidating its mechanism of action are fundamental steps in the drug discovery process. A combination of computational and experimental pharmacological approaches is often employed to achieve this.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target and for understanding the molecular basis of ligand-receptor interactions. mdpi.com For derivatives of this compound, molecular docking studies can be used to predict their binding modes and affinities to various biological targets. For example, in a study of pyrimidin-2-amine derivatives as polo-like kinase 4 (PLK4) inhibitors, molecular docking was used to verify the binding mode of the compounds within the kinase's active site. nih.gov The docking results revealed key interactions between the aminopyrimidine core and the hinge region of the enzyme. nih.gov

Computational tools are also used to predict the physicochemical properties and drug-likeness of compounds. Properties such as the octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA) are important for assessing a molecule's potential for oral absorption and cell membrane permeability. nih.gov For this compound, the computed TPSA is 26.02 Ų, suggesting good potential for membrane permeability. chemscene.com

The table below presents the results of a hypothetical molecular docking study, illustrating the type of data that can be generated to compare the binding affinities of different compounds to a target protein.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Ligand A | Kinase X | -8.5 | ASP145, LYS33, GLU91 |

| Ligand B | Protease Y | -7.2 | HIS41, CYS145 |

| Ligand C | GPCR Z | -9.1 | TYR114, TRP286, PHE290 |

In vitro pharmacological studies are essential for determining the biological activity of a compound in a controlled laboratory setting. These studies often involve cell-based assays to measure a compound's efficacy and toxicity. For instance, the in vitro anti-kinetoplastidal activity of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives was evaluated against various parasite species, and their cytotoxicity was assessed using human fibroblast cells (hMRC-5). nih.gov This allowed for the determination of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which are key parameters for evaluating a compound's therapeutic potential. nih.gov

Compounds that show promising in vitro activity are then advanced to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism. For example, a study on novel 2,4-diaminopyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors involved in vivo efficacy studies in a tumor xenograft mouse model. nih.gov The results demonstrated that the lead compound had potent inhibitory activity against the tumor. nih.gov In another study on nitrofurantoin analogs for trypanosomiasis, both in vitro and in vivo evaluations were conducted. mdpi.com While some analogs showed high in vitro trypanocidal activity, they were not effective in an in vivo mouse model, highlighting the importance of in vivo testing to determine a compound's true therapeutic potential. mdpi.com Such a tiered approach, from in vitro to in vivo investigations, is critical for the preclinical development of new drug candidates based on the this compound scaffold.

Applications in Agrochemical and Material Sciences

Development of Agrochemicals

The integration of novel chemical scaffolds is a critical aspect of developing new agrochemicals to address the ongoing challenges of pest resistance and the need for more effective and environmentally benign crop protection solutions. While specific commercial agrochemicals based on Tetrahydro-2H-thiopyran-4-amine are not widely documented in publicly available literature, the broader class of thiopyran derivatives has shown promise in this area.

Derivatives of thiopyran have been investigated for their fungicidal properties. For instance, certain thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones have demonstrated inhibitory activity against various fungal pathogens. Although direct studies on this compound for crop protection are not extensively reported, its structural motifs suggest its potential as a precursor or intermediate in the synthesis of more complex fungicidal molecules. The presence of both a sulfur atom and an amine group provides reactive sites for the elaboration of molecules designed to interfere with fungal growth and development.

Table 1: Fungicidal Activity of Selected Thiopyran Derivatives

| Compound | Target Fungus | Inhibition (%) at 100 mg/L |

|---|---|---|

| 3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one derivative 6e | Dothiorella gregaria | 70% |

| 3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one derivative 6m | Dothiorella gregaria | 70% |

This table is based on data for related thiopyran derivatives, as specific data for this compound was not available.

The mode of action for many agrochemicals involves interaction with specific metabolic pathways in the target pest or the host plant. For fungicides, this can include the disruption of cellular respiration, cell wall synthesis, or other vital processes. While the specific interactions of this compound with plant metabolic pathways are not detailed in the available research, it is plausible that its derivatives could be designed to target such pathways. The general application of this compound in the agrochemical sector is suggested to have the potential to lead to the formulation of innovative crop protection products.

Creation of Novel Polymers and Materials

The unique cyclic structure and the presence of a reactive amine group make this compound a candidate for use as a monomer or a modifying agent in the synthesis of novel polymers and specialty chemicals.

This compound can theoretically be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the thiopyran ring into the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics. Research on polyamides derived from other cyclic amines has shown that the ring structure can influence properties like the glass transition temperature and solubility. However, specific examples of polymers synthesized directly from this compound are not prominently featured in the reviewed literature.

As a versatile building block, this compound can be utilized in the synthesis of a variety of specialty chemicals. Its amine functionality allows for a wide range of chemical transformations, enabling the creation of more complex molecules with specific desired properties for various applications. While patents exist for derivatives of tetrahydro-thiopyran, such as those for producing carboxamides, specific details on the end-use of these specialty chemicals are often proprietary.

Role in Analytical Chemistry

In the field of analytical chemistry, compounds with specific functional groups can be used as standards, reagents, or derivatizing agents. While it has been suggested that this compound is utilized as a reagent in analytical methods for detecting specific compounds, providing a reliable means for quality control, specific applications or published methods detailing its use in this capacity are not readily found in the scientific literature. Its purity and well-defined chemical structure would make it suitable for use as a reference standard in chromatographic or spectroscopic methods if a specific analytical need arose.

Reagent for Detecting Specific Compounds

This compound is utilized as a reagent in various analytical methods for the detection of specific compounds. chemimpex.com Its distinct chemical properties, including the presence of a primary amine group and a sulfur-containing heterocyclic ring, allow it to serve as a valuable building block in the synthesis of more complex molecules used for analytical purposes. chemimpex.com The reactivity of the amine group enables its derivatization to create specific reagents tailored for particular analytical applications.

While detailed research on its direct application as a standalone detecting agent is not extensively documented in publicly available literature, its role as a precursor in the synthesis of analytical reagents is noteworthy. These synthesized reagents can then be employed in various analytical techniques to identify and quantify the presence of specific chemical entities. The underlying principle often involves a reaction between the target compound and the reagent derived from this compound, leading to a measurable signal, such as a change in color, fluorescence, or an electrochemical response.

Quality Control in Manufacturing Processes

In the realm of manufacturing, maintaining stringent quality control is paramount to ensure the final product meets the required specifications and is safe for its intended use. This compound and its derivatives play a role in these quality control processes, primarily by being utilized in the analytical methods that assess the purity and composition of materials. chemimpex.com

The application of this compound in quality control is intrinsically linked to its function as a reagent for detecting specific compounds. chemimpex.com In a manufacturing setting, this can translate to:

Impurity Detection: Analytical reagents synthesized from this compound can be used to detect the presence of specific impurities in raw materials, intermediates, or final products. This is crucial in industries such as pharmaceuticals and agrochemicals, where even trace amounts of impurities can affect the efficacy and safety of the product.

Assay of Active Ingredients: These reagents can also be part of analytical procedures to determine the concentration of active ingredients in a formulation. This ensures that the product contains the correct amount of the desired substance.

Monitoring of Reaction Processes: In chemical synthesis, analytical techniques employing reagents derived from this compound can be used to monitor the progress of a reaction, ensuring it proceeds to completion and that the desired product is formed with a high yield.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21926-00-1 |

| Molecular Formula | C5H11NS |

| Molecular Weight | 117.21 g/mol |

| Purity | ≥98% |

| Appearance | Colorless to pale yellow liquid or solid |

| Storage Temperature | 4°C |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic properties and conformational possibilities of Tetrahydro-2H-thiopyran-4-amine.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamental to its reactivity and intermolecular interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate these properties. Key parameters that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. For related thiopyran derivatives, studies have shown that a larger HOMO-LUMO gap is associated with greater molecular stability.

Conformational Preferences and Energy Landscapes

The three-dimensional structure of this compound is not static; the thiopyran ring can adopt several conformations. The most stable conformation is typically a chair form, which minimizes steric and torsional strain. In this chair conformation, the amine substituent at the C4 position can be in either an axial or an equatorial position.

Computational studies on analogous 4-substituted pyran and thiopyran rings have shown a general preference for the substituent to occupy the equatorial position to minimize 1,3-diaxial interactions. beilstein-archives.org The relative energies of the axial and equatorial conformers can be calculated to determine the conformational equilibrium. The potential energy landscape can be mapped by systematically rotating the bonds within the molecule to identify all low-energy conformers and the transition states that connect them. For some related heterocyclic compounds, low-energy conformations are typically generated and considered if they are within a 20 kcal/mol energy window of the global minimum. chemscene.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| LogP | 0.8407 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 0 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment over time. These simulations are crucial for understanding its behavior in biological systems and in solution.

Ligand-Receptor Binding Dynamics